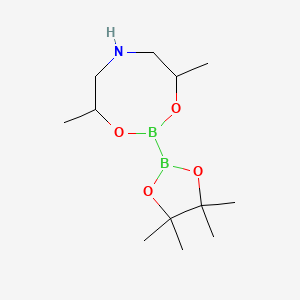
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is a useful research compound. Its molecular formula is C12H25B2NO4 and its molecular weight is 269 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems in potentially therapeutic ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in cancer therapy, and other biological interactions.
Structure and Properties
The compound's IUPAC name is 4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane. It features a complex arrangement of boron (B), nitrogen (N), and oxygen (O) atoms. The molecular formula is C12H25B2NO4, with a molecular weight of approximately 268.95 g/mol .
The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules. This interaction can influence enzymatic activities and receptor functions. Specifically:
- Enzyme Interaction : The boron atom in the compound can coordinate with hydroxyl groups in enzymes or other proteins, potentially altering their activity.
- Receptor Modulation : It may modulate receptor signaling pathways by affecting ligand-receptor interactions.
Potential Applications in Cancer Therapy
One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted cancer treatment that relies on the accumulation of boron-containing compounds in tumor cells followed by neutron irradiation. The interaction leads to localized cell death while sparing surrounding healthy tissue.
Case Studies
- Preclinical Evaluation : A study evaluated the efficacy of boron-containing compounds similar to this compound in xenograft models. Results indicated significant tumor reduction when combined with neutron irradiation .
- Mechanistic Studies : Research has shown that compounds like this can induce apoptosis in cancer cells through oxidative stress mechanisms when activated by neutron capture .
Comparative Analysis with Similar Compounds
To better understand its unique properties and potential advantages over other compounds in the same category:
| Compound Name | Structure Features | Biological Activity | Application |
|---|---|---|---|
| This compound | Boron-rich heterocycle | Potential BNCT agent | Cancer therapy |
| Other Boron Compounds | Varying boron content | General cytotoxicity | Limited specificity |
特性
IUPAC Name |
4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25B2NO4/c1-9-7-15-8-10(2)17-13(16-9)14-18-11(3,4)12(5,6)19-14/h9-10,15H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLQSAGCEMHFPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CNCC(O1)C)C)B2OC(C(O2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25B2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














